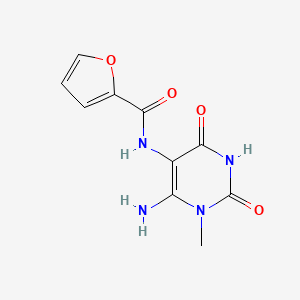

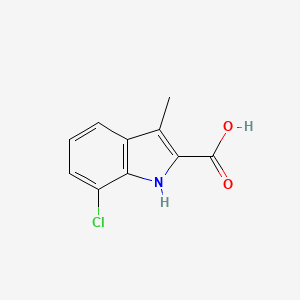

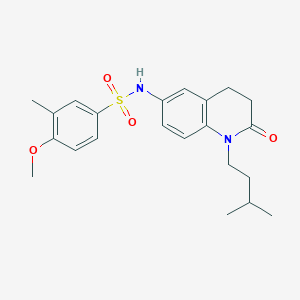

![molecular formula C18H22N2O2S B2459734 1-Methyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine CAS No. 670272-16-9](/img/structure/B2459734.png)

1-Methyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine” is a complex organic compound. It is a derivative of piperazine, which is a six-membered ring containing two opposing nitrogen atoms . It is used as an intermediate in the synthesis of various pharmaceutical drugs .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Methyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine” can be analyzed based on its constituent parts. The 1,1’-biphenyl part of the molecule has a molecular weight of 168.2344 . The piperazine part of the molecule can be viewed as a 3D structure .Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine” can be complex. The reactions can involve various processes such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine” can be determined based on its constituent parts. For example, 1,1’-biphenyl, 4-methyl- has a molecular weight of 168.2344 . The density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume of the compound can be determined .Scientific Research Applications

Antihypertensive Potential

Imidazole-Containing Compounds: Derived compounds, such as 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid, have been evaluated for antihypertensive effects . Further research explores their therapeutic potential.

Semiconductor Industry

Real-Time PCR and Analysis: Researchers utilize this compound in the semiconductor field for:

Mechanism of Action

The mechanism of action of piperazine derivatives is often related to their ability to bind to certain receptors. For example, piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

“1-Methyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-Methyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine” could involve its use in the synthesis of new pharmaceutical drugs. For example, N-methylpiperazine is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil . The lithium salt, lithium N-methylpiperazide, is used as a reagent in organic synthesis for protection of aryl aldehydes .

properties

IUPAC Name |

1-methyl-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-15-3-5-16(6-4-15)17-7-9-18(10-8-17)23(21,22)20-13-11-19(2)12-14-20/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDXRVSGIAKNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

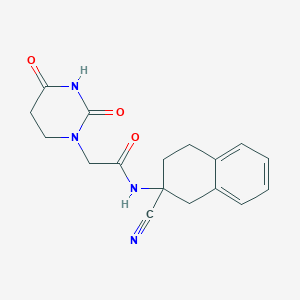

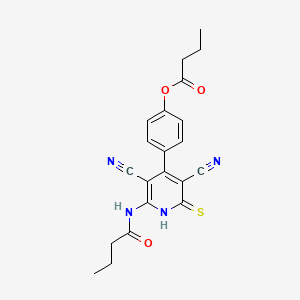

![N-[6-Chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2459658.png)

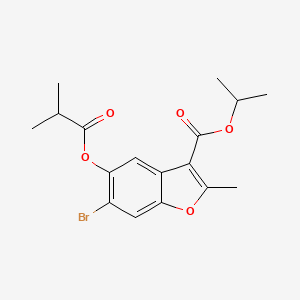

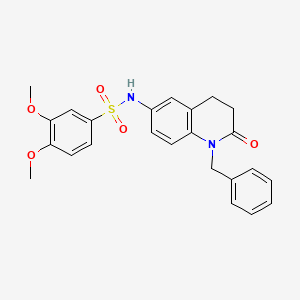

![2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine](/img/structure/B2459662.png)

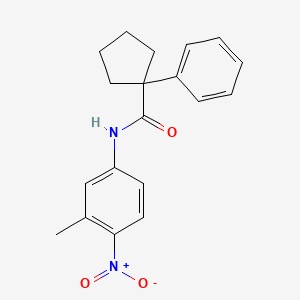

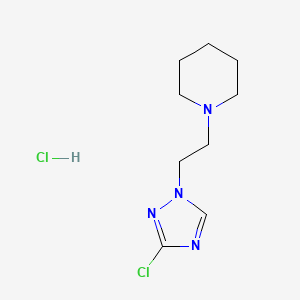

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline](/img/structure/B2459666.png)

![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2459669.png)